7-Bromo-2-methyloxazolo[4,5-c]pyridine
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Overview
Description
7-Bromo-2-methyloxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 g/mol It is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 2nd position on the oxazolo[4,5-c]pyridine ring system
Preparation Methods
The synthesis of 7-Bromo-2-methyloxazolo[4,5-c]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of 2-methyloxazolo[4,5-c]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Bromo-2-methyloxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by a new carbon-carbon bond.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner used.
Scientific Research Applications
7-Bromo-2-methyloxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a potential ligand for various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyloxazolo[4,5-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of the bromine atom and the oxazolo[4,5-c]pyridine ring system likely play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
7-Bromo-2-methyloxazolo[4,5-c]pyridine can be compared with other similar compounds such as:
2-Methyloxazolo[4,5-c]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2-methyloxazolo[4,5-c]pyridine: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
7-Bromo-2-ethyloxazolo[4,5-c]pyridine: Contains an ethyl group instead of a methyl group, which may affect its steric and electronic properties.
Properties
IUPAC Name |
7-bromo-2-methyl-[1,3]oxazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXEYMKTOJZHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CN=CC(=C2O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743613 |
Source
|
Record name | 7-Bromo-2-methyl[1,3]oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116081-17-5 |
Source
|
Record name | 7-Bromo-2-methyl[1,3]oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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